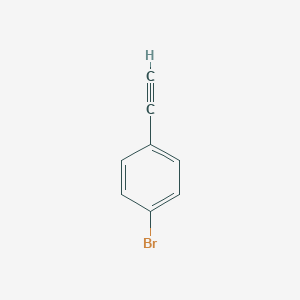
1-溴-4-乙炔基苯
描述
Synthesis Analysis
The synthesis of 1-Bromo-4-ethynylbenzene and its derivatives has been reported through various methodologies, highlighting the diversity and adaptability of synthetic routes. One approach involves the use of nickel(0) complexes for the synthesis of dibenzopentalenes starting from 1-bromo-2-ethynylbenzenes, demonstrating the formation of C-C bonds in a single process (Kawase et al., 2009). Another study presents the synthesis of 1,4-diethynylbenzene derivatives, showing the importance of substituents on thermal stability and optical properties, which could be extended to the synthesis and functionalization of 1-Bromo-4-ethynylbenzene (Khan et al., 2003).
Molecular Structure Analysis
The molecular structure of 1-Bromo-4-ethynylbenzene and its analogs has been characterized by various analytical techniques, providing insights into their structural configurations. Investigations into the solid-state structures of bromo- and fluoro-substituted ethynylbenzenes via X-ray diffraction have revealed insights into their substituent interchangeability without significant changes in average solid-state structures (Robinson et al., 1998).
Chemical Reactions and Properties
1-Bromo-4-ethynylbenzene undergoes various chemical reactions, highlighting its reactivity and functional utility in organic synthesis. For example, its application in the synthesis of ethynylated biaryls and asymmetric diethynylated benzene via sequential Sonogashira and Suzuki couplings illustrates its versatility as a reactant (Hassaneen et al., 2015).
Physical Properties Analysis
The physical properties of 1-Bromo-4-ethynylbenzene, such as melting point, boiling point, and solubility, are crucial for its handling and application in various reactions. However, specific studies focusing on these properties were not identified in the provided literature, suggesting a gap in the current research.
Chemical Properties Analysis
The chemical properties of 1-Bromo-4-ethynylbenzene, including its reactivity with different reagents and conditions, play a significant role in its application in synthesis. The compound's ability to participate in palladium-catalyzed coupling reactions, such as Sonogashira coupling, is a notable aspect of its chemical behavior, facilitating the construction of complex organic molecules (Hassaneen et al., 2015).
科学研究应用
有机硅电子器件和传感器:Kellar等人(2009年)的研究突出了有机硅电子器件和传感器的潜力。他们合成了1-溴-4-乙炔基苯,并将其与氢化硅(111)表面反应,展示了其在这些器件的发展中的实用性 (Kellar et al., 2009)。
药用和制药剂:Xuan等人(2010年)报告称,从包括1-溴-4-乙炔基苯在内的化合物高产高纯合成的1-溴-2,4-二硝基苯,可用于制造药用和制药剂、有机染料和电致发光材料 (Xuan et al., 2010)。
二苯五环的合成:Kawase等人(2009年)开发了一种从2-溴-1-乙炔基苯通过镍(0)配合物合成二苯五环的方法,该过程可用于制备具有一致电子性能的各种官能化二苯五环 (Kawase et al., 2009)。
晶体中的勒夏特列原理:Dziubek等人(2007年)的研究发现,乙炔基苯中的高压导致几乎等结构的晶体多形体通过冷冻固定,展示了勒夏特列原理在微观层面的作用 (Dziubek et al., 2007)。
多烷基苯的环卤代反应:Bovonsombat和Mcnelis(1993年)的研究表明,N-卤代琥珀酰亚胺和酸性催化剂有效地对多烷基苯进行环卤代反应,产生高产率的化合物,如2-溴-4-碘-1,3,5-三甲基苯 (Bovonsombat & Mcnelis, 1993)。
催化反应:Meinders、Prak和Challa(1977年)发现,2-苯基吡啶和聚合物吡啶衍生物的铜配合物可以催化乙炔基苯的氧化二聚化反应,展示了其在催化反应中的潜力 (Meinders et al., 1977)。
安全和危害
1-Bromo-4-ethynylbenzene is harmful if swallowed and causes serious eye irritation . It is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing protective gloves/eye protection/face protection, and washing thoroughly after handling .
属性
IUPAC Name |
1-bromo-4-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br/c1-2-7-3-5-8(9)6-4-7/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLVZQZDXQWLHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227419 | |
| Record name | Benzene, 1-bromo-4-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-ethynylbenzene | |
CAS RN |
766-96-1 | |
| Record name | Benzene, 1-bromo-4-ethynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-bromo-4-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-4-ethynylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




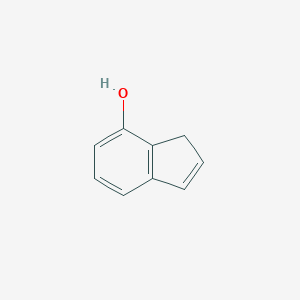
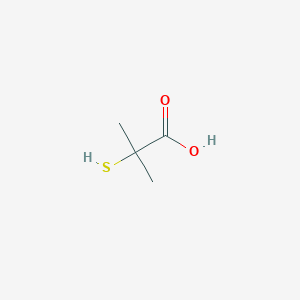
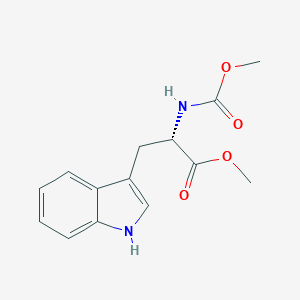
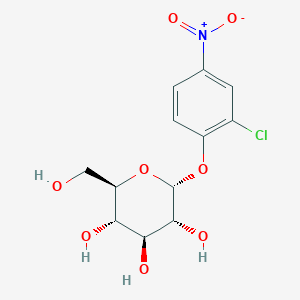
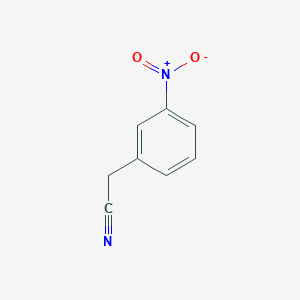

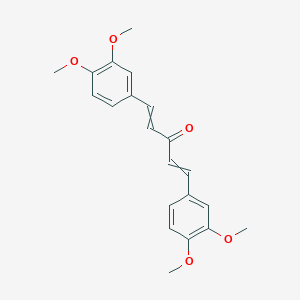
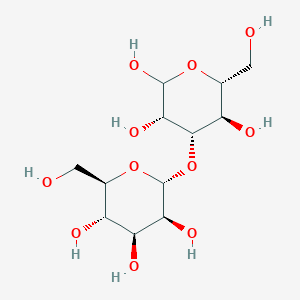

![5-Isoquinolinesulfonamide, N-[2-[(3-phenyl-2-propenyl)amino]ethyl]-](/img/structure/B14293.png)
